molecular formula C23H20N4O5S2 B2453759 11-Acetyl-4-[(furan-2-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 946293-55-6

11-Acetyl-4-[(furan-2-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2453759
CAS No.: 946293-55-6
M. Wt: 496.56
InChI Key: WYFSDOAPOUPAPQ-UHFFFAOYSA-N
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Description

“7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential modification to introduce the desired functional groups. Common synthetic methods include:

    Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.

    Substitution Reactions: Introducing the nitrobenzyl and furylmethyl groups.

    Thioether Formation: Adding the sulfur-containing group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to accelerate the reactions.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reactions occur efficiently.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzyl group may yield different nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Exploring its use in materials science or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-acetyl-3-(2-furylmethyl)-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one
  • 7-acetyl-3-(2-furylmethyl)-2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The unique combination of functional groups in “7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one” may confer distinct chemical properties and biological activities compared to similar compounds. For example, the presence of the nitro group may enhance its reactivity or binding affinity in certain contexts.

Properties

IUPAC Name

11-acetyl-4-(furan-2-ylmethyl)-5-[(4-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-14(28)25-9-8-18-19(12-25)34-21-20(18)22(29)26(11-17-3-2-10-32-17)23(24-21)33-13-15-4-6-16(7-5-15)27(30)31/h2-7,10H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFSDOAPOUPAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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